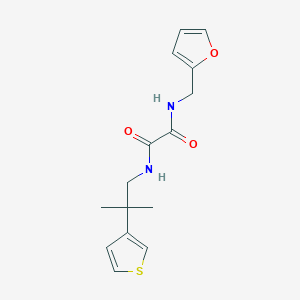

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as FTO inhibitor, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to play a crucial role in regulating metabolism and energy homeostasis, making it a promising target for the treatment of obesity, diabetes, and other metabolic disorders.

Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

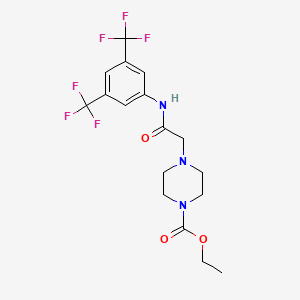

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating broad applicability for coupling a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. This research indicates the potential of BFMO in enhancing catalytic activities, particularly in the formation of pharmaceutically relevant building blocks through high selectivity achieved in direct monoarylation processes (Bhunia, Kumar, & Ma, 2017).

Coupling Reaction Efficacy

Further investigation has shown the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This catalytic system demonstrated versatility across a range of functionalized (hetero)aryl chlorides and a wide spectrum of aromatic and aliphatic primary amides, yielding good to excellent outcomes. The success of this system in the arylation of lactams and oxazolidinones underscores its utility in facilitating intramolecular cross-coupling products, highlighting its significance in synthetic chemistry and potential pharmaceutical applications (De, Yin, & Ma, 2017).

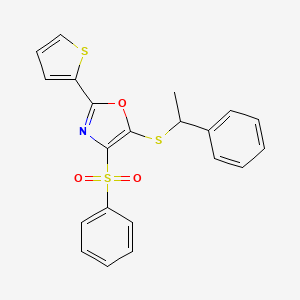

Redox-Reaction Facilitation

The study of furan and thiophene diarylmethenes has unveiled their capabilities as redox-active ligands for metal centers, which could be leveraged in nontraditional, stoichiometric, and catalytic redox reactions. This research contributes to the understanding of how selective deprotonation and oxidation of these compounds can lead to the formation of neutral radicals, offering insights into their redox behavior and potential applications in developing novel redox reaction methodologies (Curcio et al., 2018).

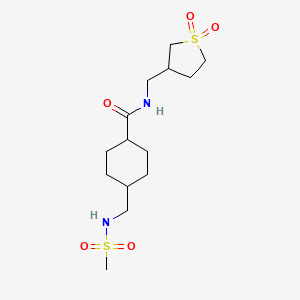

Nitric Oxide Generation and Vasodilator Action

Furoxans, derivatives closely related to furan compounds, have been found to act as prodrugs that increase levels of cyclic GMP via the formation of nitric oxide (NO) upon reaction with thiols. This property renders them as potential nitrovasodilators, implicating their use in the modulation of vascular tone and treatment of cardiovascular diseases. The study offers a tentative reaction scheme that aligns with experimental data, providing a basis for further exploration of furoxans and related compounds in pharmacological applications (Feelisch, Schönafinger, & Noack, 1992).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-15(2,11-5-7-21-9-11)10-17-14(19)13(18)16-8-12-4-3-6-20-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZWNXLSLPNDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)

![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)

![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)